molecular formula C14H20N2 B1281627 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 96901-92-7

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Katalognummer: B1281627
CAS-Nummer: 96901-92-7
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: TZWXPIKAEAYGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 76272-36-1) is a high-purity organic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This chemical features an azabicyclo[3.2.1]octane skeleton, a structure of significant interest in medicinal chemistry due to its resemblance to the tropane alkaloid core. The exo- stereochemical configuration of the amine group at the 3-position is explicitly defined for certain batches, which is critical for stereospecific synthesis and pharmacological studies . As a versatile synthetic intermediate, it serves as a key precursor in the preparation of more complex molecules, including its N-methyl derivative (CAS 1334149-59-5) . Researchers utilize this compound as a fundamental building block for developing potential pharmaceutical candidates, particularly in central nervous system (CNS) drug discovery. Proper handling is essential; this compound has associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . To ensure stability and longevity, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Key Reactions and Conditions

Reagent/Method Conditions Yield Stereoselectivity Source
NaCN + HCl 0°C, methanol, 29 hrs 72% Exo:Endo = 25:75
NaBH₄ Methanol, pyridine, 24 hrs 65–78% Low
LiAlH₄ THF, reflux, 6 hrs 42% Moderate

Mechanistic Insight :

  • The NaCN/HCl method proceeds via a Strecker-type cyanohydrin intermediate, followed by hydrolysis and decarboxylation.
  • Borohydrides (e.g., NaBH₄) reduce the ketone directly but lack stereoselectivity, yielding racemic mixtures.

Asymmetric Catalytic Construction

For enantiopure derivatives, enantioselective methods are employed. These rely on chiral catalysts or auxiliary groups to control stereochemistry.

Rhodium-Catalyzed Cycloaddition

A 1,3-dipolar cycloaddition between cyclic azomethine ylides and acryloylpyrazolidinone, catalyzed by a rhodium(II)/chiral Lewis acid system, generates the bicyclic core with high enantioselectivity.

Catalyst System Substrate Yield ee (%) Source
Rh(II)/Chiral Lewis Acid Acryloylpyrazolidinone 85% >90

Advantages :

  • Scalable for industrial production.
  • Enables access to both exo and endo isomers via ligand tuning.

Catalytic Hydrogenation

Debenzylation followed by hydrogenation of intermediates provides a route to the target compound.

Stepwise Process

  • Debenzylation : Remove benzyl groups using LiAlH₄ or H₂/Pd-C.
  • Hydrogenation : Reduce the resulting amide or nitrile to the amine.
Step Reagent/Conditions Intermediate Yield Source
Debenzylation LiAlH₄, THF, reflux 8-Azabicyclo[3.2.1]octan-3-amine 80%
Hydrogenation H₂ (50 psi)/Pd-C, ethanol 8-Benzylderivative 90%

Limitations :

  • Requires multiple steps, increasing production costs.

Reductive Amination

This method constructs the amine via condensation of amines with ketones, followed by reduction.

Protocol

  • Condensation : React 8-benzyl-8-azabicyclo[3.2.1]octan-3-one with benzylamine in toluene.
  • Reduction : Use phenylsilane and zinc acetate to reduce the imine intermediate.
Reagent Conditions Yield Purity Source
Phenylsilane + Zn(OAc)₂ Toluene, reflux, 20 hrs 75% >95%

Optimization :

  • Zn(OAc)₂ enhances imine activation, improving yields.

Stereoselective Synthesis via Tropinone Derivatives

Modifications to tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provide access to stereopure 8-benzyl analogs.

Example: Benzyl Group Introduction

  • Benzylate Tropinone : Treat with benzyl bromide under basic conditions.
  • Reduce : Use NaBH₄ or LiAlH₄ to yield the amine.
Step Reagent/Conditions Product Yield Source
Benzyl Chloride Addition K₂CO₃, DMF, 60°C 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one 85%
NaBH₄ Reduction Methanol, 25°C Target Amine 70%

Comparison of Methods

Method Strengths Weaknesses Scalability
Ketone Reduction Simple, high yield Low stereoselectivity High
Asymmetric Catalysis High enantiopurity Complex catalyst synthesis Moderate
Reductive Amination Single-step process Sensitive to moisture Low

Industrial Preference :

  • Ketone Reduction is favored for bulk production due to cost-effectiveness and scalability.
  • Asymmetric Methods are preferred for pharmaceutical intermediates requiring enantiopurity.

Critical Reaction Parameters

Temperature and Solvent Effects

  • NaCN/HCl Reduction : Cooling to 0°C minimizes side reactions (e.g., over-reduction).
  • Catalytic Hydrogenation : Ethanol as a solvent improves Pd-C dispersion, enhancing yield.

Stereoselectivity Control

  • Exo vs. Endo : Exo isomers dominate under kinetic conditions (e.g., NaCN/HCl), while endo forms require thermal equilibration.

Challenges and Innovations

Challenges :

  • Stereoselectivity : Achieving >90% ee remains difficult without chiral catalysts.
  • Byproduct Formation : Over-reduction or oxidation of the benzyl group complicates purification.

Recent Advances :

  • Chiral Resolution : Use of chiral stationary phases in HPLC to isolate enantiomers.
  • Green Chemistry : Replacement of NaBH₄ with eco-friendly reductants (e.g., hydroxylamine).

Analyse Chemischer Reaktionen

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:
The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to enhance the efficacy of analgesics and anti-inflammatory drugs while minimizing side effects .

Case Study:
Research indicates that derivatives of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine exhibit agonist-antagonist effects similar to morphine, showcasing potential for pain management therapies .

Neuroscience Research

Investigating Neurotransmitter Systems:
In neuroscience, this compound is utilized to study neurotransmitter systems, contributing to a deeper understanding of neurological disorders such as depression and anxiety .

Mechanisms of Action:
The compound interacts with key neurotransmitter receptors, including mu-opioid receptors and nociceptin/orphanin FQ peptide receptors, influencing pain modulation and anxiety responses.

Case Study:
Studies have demonstrated that this compound can modulate neurotransmitter release in neuronal cells, enhancing cognitive functions and memory retention in animal models.

Drug Delivery Systems

Improving Bioavailability:
This compound is incorporated into drug delivery formulations to enhance the bioavailability and controlled release of therapeutic agents, which is essential for patient compliance .

Research Findings:
Formulations utilizing this compound have shown improved pharmacokinetic profiles, allowing for more effective treatment regimens in chronic conditions.

Organic Synthesis

Versatile Building Block:
As a building block in organic synthesis, this compound is employed to create complex molecules used in various research applications within medicinal chemistry and materials science .

Application Area Description Key Findings
Pharmaceutical DevelopmentIntermediate for analgesicsEnhances efficacy, reduces side effects
Neuroscience ResearchStudies neurotransmitter systemsModulates neurotransmitter release
Drug Delivery SystemsImproves bioavailabilityEnhanced pharmacokinetic profiles
Organic SynthesisBuilding block for complex moleculesValuable for medicinal chemistry

Biochemical Properties

Enzyme Interaction:
this compound influences enzyme activities by interacting with acetylcholinesterase and monoamine oxidase, crucial for maintaining neurotransmitter levels in the nervous system.

Metabolic Pathways:
The compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Wirkmechanismus

The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Vergleich Mit ähnlichen Verbindungen

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

  • Structure: Methyl group replaces benzyl at the 8-position.
  • Molecular Formula: C₈H₁₆N₂.
  • Key Differences:
    • Reduced lipophilicity compared to the benzyl analog, impacting blood-brain barrier permeability .
    • Biological Activity: Demonstrates moderate affinity for sigma receptors but lower antiprion activity than benzyl derivatives .
    • Synthesis: Prepared via catalytic hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one .
    • Salt Form: Dihydrochloride salt (CAS 646477-45-4) enhances aqueous solubility for pharmaceutical formulations .

N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine (10b)

  • Structure: Bis(4-fluorophenyl)methyl group at the amine position.
  • Key Differences:
    • Enhanced receptor affinity due to fluorine’s electron-withdrawing effects.
    • Biological Data: Displays high antiproliferative activity in prion-infected cells (IC₅₀ < 1 μM) compared to benzyl derivatives (IC₅₀ ~5 μM) .
    • Synthesis: Alkylation of the parent amine with chlorobis(4-fluorophenyl)methane .

Stereochemical Variations

8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine

  • Structure: Exo configuration at the 3-position.
  • Key Differences:
    • Reduced steric hindrance compared to the endo isomer, altering binding kinetics.
    • Applications: Less commonly used in drug synthesis due to lower target affinity .
    • Spectral Data: Distinct ¹H NMR shifts (e.g., δ 4.84–4.86 for exo NH) .

Functional Group Modifications

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Structure: Ketone at the 3-position instead of amine.
  • Role: Key synthetic precursor; converted to the amine via oxime formation and reduction .
  • Biological Activity: Inactive in antiprion assays, highlighting the necessity of the amine group for activity .

Biologische Aktivität

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as N-benzyl tropane-3-amine, is a bicyclic amine that belongs to the tropane alkaloid family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).

The molecular formula of this compound is C14_{14}H20_{20}N2_{2}, with a molecular weight of approximately 216.33 g/mol. The compound features a bicyclic structure that includes a nitrogen atom integrated into the ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14_{14}H20_{20}N2_{2}
Molecular Weight216.33 g/mol
StructureBicyclic amine

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly opioid receptors and other central nervous system targets.

Target Receptors

  • Mu Opioid Receptors : Research indicates that this compound acts as an antagonist at mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility disorders .
  • NOP Receptors : It has also been studied as an agonist for nociceptin/orphanin FQ peptide (NOP) receptors, which are involved in pain regulation and anxiety responses .

Biochemical Pathways

The compound's structural similarity to other tropane alkaloids allows it to influence various biochemical pathways:

  • Modulation of neurotransmitter release.
  • Alteration of ion channel activity.
  • Impact on intracellular signaling cascades related to pain and mood regulation.

Biological Activities

Various studies have reported on the biological activities of this compound:

  • Analgesic Effects : As a mu opioid receptor antagonist, it may alleviate opioid-induced bowel dysfunction without compromising analgesic effects .
  • Antitumor Activity : Preliminary research suggests potential cytotoxic effects against different tumor cell lines, including glioblastoma and hepatocellular carcinoma .
  • Neuropharmacological Effects : The compound has been explored for its ability to modulate anxiety-related behaviors in animal models.

Case Study 1: Opioid Receptor Interaction

In a study examining the effects of this compound on opioid receptors, researchers found that the compound effectively blocked mu opioid receptor activity, demonstrating its potential for treating conditions associated with opioid use without central nervous system withdrawal symptoms .

Case Study 2: Antitumor Efficacy

Another investigation focused on the cytotoxic properties of this compound against glioblastoma cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via radical cyclization using n-tributyltin hydride and AIBN in toluene, which achieves high diastereocontrol (>99%) for bicyclic frameworks . For functionalization, intermediates like N-(8-azabicyclo[3.2.1]oct-3-yl)-2-naphthamide can be coupled with aminobenzyl groups under standard amidation conditions (e.g., EDC/HOBt) . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents to minimize byproducts.

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is effective. Characterization requires a combination of 1^1H/13^13C NMR (to confirm bicyclic structure and benzyl substitution), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to detect amine/imine functional groups .

Q. How can researchers distinguish between endo- and exo-isomers of this compound?

  • Methodological Answer : X-ray crystallography is definitive for stereochemical assignment . Alternatively, 1^1H NMR coupling constants (e.g., axial vs. equatorial protons in the bicyclic system) and NOESY experiments can differentiate isomers. For example, endo-substituents exhibit distinct NOE correlations between the benzyl group and bridgehead hydrogens .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in derivatives of this compound?

  • Methodological Answer : Systematic modification of the benzyl group (e.g., halogenation, methoxy substitution) or bicyclic core (e.g., introducing hydroxyl or ketone groups) is performed, followed by in vitro assays (e.g., receptor binding or enzyme inhibition). Computational docking studies (AutoDock, Schrödinger) can predict binding affinities to targets like serotonin or dopamine transporters, as seen in related tropane derivatives .

Q. How can computational methods accelerate the optimization of synthetic pathways?

  • Methodological Answer : Quantum chemical calculations (DFT, Gaussian) identify transition states and intermediates to predict reaction feasibility. Machine learning models (e.g., ICReDD’s platform) analyze experimental datasets to recommend optimal conditions (solvent, catalyst, temperature) for yield improvement . For example, AI-driven workflows reduced development time for radical cyclization by 40% in analogous systems .

Q. What advanced techniques resolve enantiomeric impurities in chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) with polysaccharide-based stationary phases resolves enantiomers. Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-based complexes) during synthesis can enhance enantiomeric excess (ee >95%) .

Q. How do crystallographic data inform the design of stable polymorphs for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu Kα radiation) reveals packing motifs and hydrogen-bonding networks. For instance, the orthorhombic crystal system (space group P21_121_121_1) observed in derivatives suggests stability under ambient conditions. Computational tools (Mercury CSP) predict polymorphic forms by simulating lattice energies .

Data Contradictions and Validation

  • Synthesis Yields : Radical cyclization in reports >99% diastereoselectivity, while notes yields of ~70–80% for amidation steps. Researchers should validate reproducibility via controlled reagent purity and inert atmospheres (N2_2/Ar) to mitigate oxidation side reactions .
  • Stereochemical Assignments : Conflicting NMR interpretations for endo/exo isomers in vs. crystallographic data in highlight the need for multi-technique validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.